4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-amino-4-methylthiazole in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-hydroxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
- 4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-chlorophenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-(3,4-dimethylphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H24N2O2S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
(E)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C28H24N2O2S/c1-17-9-10-21(15-18(17)2)27-19(3)33-28(30-27)29-24-16-26(20-11-13-22(31-4)14-12-20)32-25-8-6-5-7-23(24)25/h5-16H,1-4H3/b29-24+ |
InChI Key |
QAUZJHLDSPASMU-RMLRFSFXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)/N=C/3\C=C(OC4=CC=CC=C43)C5=CC=C(C=C5)OC)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)N=C3C=C(OC4=CC=CC=C43)C5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
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